N-((4-甲氧基-6-吗啉代-1,3,5-三嗪-2-基)甲基)吡啶甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

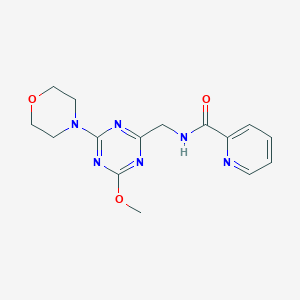

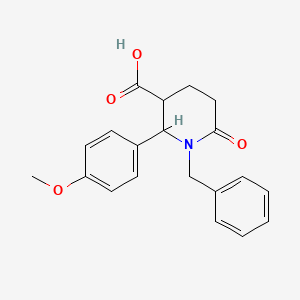

“N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)picolinamide” is a derivative of 1,3,5-triazine . Triazine derivatives have been investigated for their biological activities, including antimalarial, antimicrobial, anti-cancer, and anti-viral properties . The substituents on the triazine core can greatly affect these activities .

Synthesis Analysis

The synthesis of triazine derivatives often involves the use of cyanuric chloride, with the replacement of chloride ions giving several variants of 1,3,5-triazine derivatives . The synthesis can be performed using conventional methods or microwave irradiation, which can yield the desired products in less time and with higher purity .

Molecular Structure Analysis

The molecular structure of “N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)picolinamide” is characterized by the presence of a 1,3,5-triazine core, which is a six-membered ring containing three nitrogen atoms and three carbon atoms . The nature of the substituents on the triazine core and the type of substituent on the benzilyldene ring significantly influence the properties of the compound .

Chemical Reactions Analysis

The chemical reactions involving “N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)picolinamide” typically involve the displacement of chloride ions in cyanuric chloride . The presence of two electron-donating piperidine/morpholine groups decreases the positivity of the third chlorine-bearing carbon and prevents the departure of the chlorine atom .

科学研究应用

合成和抗菌活性

N-((4-甲氧基-6-吗啉代-1,3,5-三嗪-2-基)甲基)吡啶甲酰胺已被用于合成具有潜在抗菌活性的各种化合物。例如,含有该化合物的 novel 三唑衍生物的合成已显示出在制造抗菌剂方面的前景。这些衍生物针对各种微生物的有效性进行了筛选,显示出良好或中等的活性 (Bektaş et al., 2007).

药理学评估

该化合物一直是用于开发血清素能受体配体的合成过程的一部分。研究人员创造了连接到芳基哌嗪部分的吡啶甲酰胺衍生物,该衍生物对血清素能受体显示出高特异性和亲和力。这些分子在各种血清素受体上表现出纳摩尔和亚纳摩尔范围的亲和力,对其他相关受体显示出中等或没有亲和力 (Fiorino et al., 2017).

X 射线结构研究和生物活性

在另一项研究中,合成了在三嗪环的 6 位含有烷氧基-邻-咔硼烷的吗啉和双(2-甲氧基乙基)胺取代的 1,3,5-三嗪衍生物。这些衍生物,包括 N-((4-甲氧基-6-吗啉代-1,3,5-三嗪-2-基)甲基)吡啶甲酰胺,使用 X 射线晶体学研究了它们的结构和它们的生物活性。这些化合物在黑色素瘤细胞中表现出比对硼苯丙氨酸更高的细胞毒性 (Jin et al., 2018).

抗癌活性

该化合物也一直是硫代氨基脲衍生物合成的组成部分,该衍生物在体外对各种人类癌细胞系显示出中等的抗癌活性。该化合物的吗啉取代类似物对人类乳腺癌细胞表现出显着的活性 (Shi et al., 2016).

帕金森病中的合成和成像

此外,该化合物已被合成作为帕金森病中成像 LRRK2 酶的潜在 PET 示踪剂。该化合物及其前体被合成和表征,展示了在神经病学研究中的潜力 (Wang et al., 2017).

属性

IUPAC Name |

N-[(4-methoxy-6-morpholin-4-yl-1,3,5-triazin-2-yl)methyl]pyridine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N6O3/c1-23-15-19-12(10-17-13(22)11-4-2-3-5-16-11)18-14(20-15)21-6-8-24-9-7-21/h2-5H,6-10H2,1H3,(H,17,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNGWZQLRLSDLDI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC(=N1)N2CCOCC2)CNC(=O)C3=CC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N6O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)picolinamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[[3-(4-Bromophenyl)-1-(2-cyanoethyl)pyrazol-4-yl]methylidene]propanedinitrile](/img/structure/B2534745.png)

![propyl 2-[[3,5-dicyano-4-(2-ethoxyphenyl)-2-oxo-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]acetate](/img/structure/B2534749.png)

![N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2-(naphthalen-2-yloxy)acetamide](/img/structure/B2534751.png)

![1-({3-[4-(Benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-4-(4-methoxyphenyl)piperazine](/img/structure/B2534758.png)

![1-(4-ethoxyphenyl)-3-(3-nitrophenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2534762.png)

![8-[(2E)-2-(4-chlorobenzylidene)hydrazinyl]-3-methyl-7-propyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2534764.png)

![Ethyl 2-[[4-(3,4-dichlorophenyl)-5-[[(4-methoxybenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]propanoate](/img/structure/B2534765.png)

![3-(Dimethylamino)-N-[(2-methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]benzamide](/img/structure/B2534768.png)